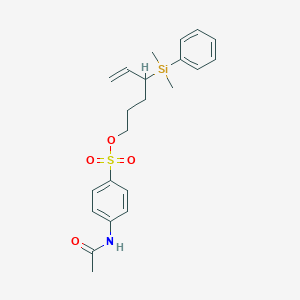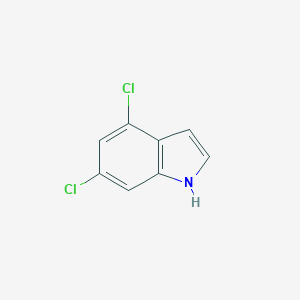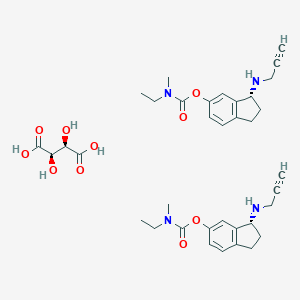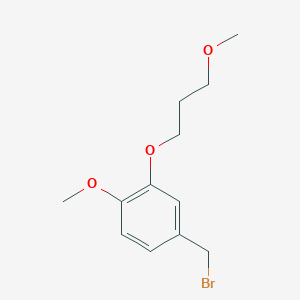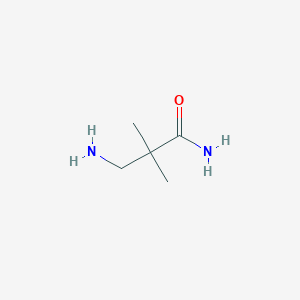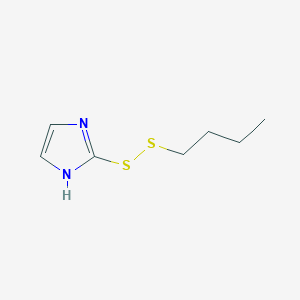
n-Butyl 2-imidazolyl disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl 2-imidazolyl disulfide is a chemical compound that has been widely studied for its potential in various scientific research applications. This compound is commonly referred to as BID and is a member of the imidazole disulfide family. BID has shown promising results in various laboratory experiments, making it an interesting compound for researchers to study.
Mécanisme D'action
BID's mechanism of action is not yet fully understood. However, it has been proposed that BID induces apoptosis in cancer cells through the activation of the caspase pathway. The caspase pathway is a series of enzymatic reactions that ultimately result in the death of the cell.
Effets Biochimiques Et Physiologiques
BID has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) in cells, which can help prevent oxidative stress. BID has also been shown to decrease the levels of inflammatory cytokines, which can help reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BID in lab experiments is that it has shown promising results in inducing apoptosis in cancer cells. This makes it a potential candidate for cancer treatment. However, one limitation of using BID in lab experiments is that its mechanism of action is not yet fully understood. Further research is needed to fully understand how BID induces apoptosis in cancer cells.
Orientations Futures
There are several future directions for research on BID. One potential direction is to further study its mechanism of action. Understanding how BID induces apoptosis in cancer cells can help researchers develop more effective cancer treatments. Another potential direction is to study the potential of BID in treating other diseases such as Alzheimer's disease and Parkinson's disease. Overall, BID has shown promising results in various laboratory experiments, making it an interesting compound for researchers to study.
Méthodes De Synthèse
The synthesis of BID can be achieved through a reaction between 2-mercaptoimidazole and 1-chlorobutane. The reaction can be carried out in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
BID has been studied for its potential in various scientific research applications. It has shown promising results in the field of medicine, specifically in the treatment of cancer. BID has been shown to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer treatment.
Propriétés
Numéro CAS |
141400-57-9 |
|---|---|
Nom du produit |
n-Butyl 2-imidazolyl disulfide |
Formule moléculaire |
C7H12N2S2 |
Poids moléculaire |
188.3 g/mol |
Nom IUPAC |
2-(butyldisulfanyl)-1H-imidazole |
InChI |
InChI=1S/C7H12N2S2/c1-2-3-6-10-11-7-8-4-5-9-7/h4-5H,2-3,6H2,1H3,(H,8,9) |
Clé InChI |
SBXVGBRRYUGRRZ-UHFFFAOYSA-N |
SMILES |
CCCCSSC1=NC=CN1 |
SMILES canonique |
CCCCSSC1=NC=CN1 |
Autres numéros CAS |
141400-57-9 |
Synonymes |
III-2 disulfide n-butyl 2-imidazolyl disulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



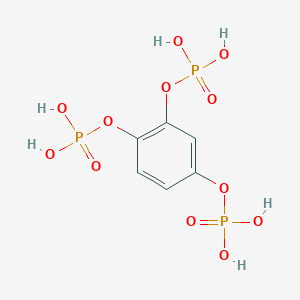
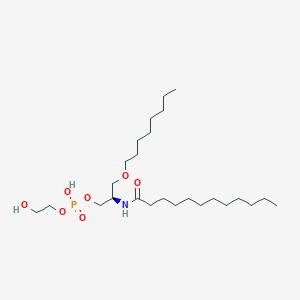
![methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B132550.png)
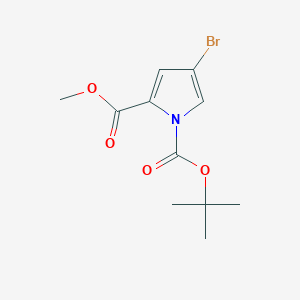
![(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B132556.png)
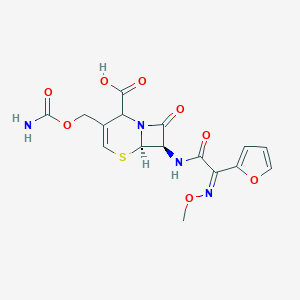
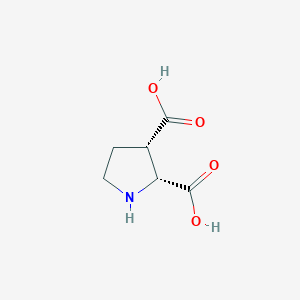
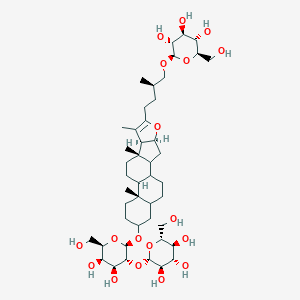
![1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B132565.png)
